2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Overview
Description
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex heterocyclic compound that incorporates multiple functional groups, including thiadiazole, thiophene, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides under reflux conditions.
Synthesis of the Thiophene Moiety: Thiophene derivatives can be synthesized via cyclization reactions involving alkynes and sulfur sources.
Construction of the Chromeno-Pyrrole Core: This step usually involves cyclization reactions of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the chromeno-pyrrole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Chromeno-Pyrrole Compounds: Investigated for their potential therapeutic applications.
Properties
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-10(2)18-21-22-20(28-18)23-15(13-8-5-9-27-13)14-16(24)11-6-3-4-7-12(11)26-17(14)19(23)25/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDBBHZEAQRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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